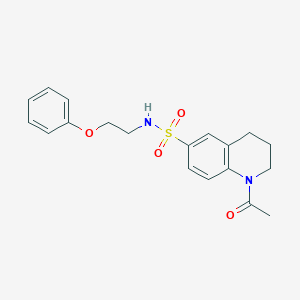![molecular formula C11H10N2S B6543977 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine CAS No. 4262-04-8](/img/structure/B6543977.png)
2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine
Vue d'ensemble
Description
2-{[(Pyridin-3-yl)methyl]sulfanyl}pyridine is a heterocyclic compound with the following IUPAC name: 2-((pyridin-3-yl)methyl)thio)benzo[d]thiazol-6-amine . It exists as a solid and has a molecular weight of 273.38 g/mol . This compound features a pyridine ring and a benzothiazole ring, connected by a sulfur atom.
Applications De Recherche Scientifique
2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine has been widely studied for its potential applications in various areas of science and technology. It has been used in a variety of research studies, including in the fields of organic chemistry, biochemistry, pharmacology, and materials science. In organic chemistry, this compound has been used as a starting material for the synthesis of other compounds, such as pyridine derivatives and amides. In biochemistry, it has been used to study the structure and function of enzymes and other proteins. In pharmacology, it has been used to study the mechanisms of drug action. In materials science, it has been used to study the properties of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine is not yet fully understood. However, it is believed to interact with proteins in the body, which affects their structure and function. It has been shown to bind to certain enzymes, which can affect their activity and the production of certain metabolites. It has also been shown to interact with other molecules, such as DNA, which can affect their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects in laboratory studies. It has also been found to have neuroprotective effects, and to be effective in the treatment of certain neurological disorders. In addition, it has been found to have anti-diabetic and anti-obesity effects, as well as to be effective in the treatment of certain metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, which makes it an attractive choice for research studies. Another advantage is that it is a relatively stable compound, which makes it suitable for long-term storage and use in experiments. However, it is also important to note that this compound has a low solubility in water, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine are still being explored, and there are many future directions that can be taken. One of the most promising areas of research is the development of new drugs and therapeutic agents based on this compound. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases and disorders. Finally, further research into the structure and properties of this compound could lead to the development of new materials and technologies.
Méthodes De Synthèse
2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine can be synthesized through a variety of methods. One of the most common methods used is the reaction of pyridine with methylsulfanylpropionate, which produces this compound as a product. This reaction occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and is usually conducted in an aqueous medium. Another method of synthesis is the reaction of pyridine with methylsulfinylmethane, which also produces this compound as a product. This reaction is usually conducted in an organic solvent, such as dichloromethane.
Propriétés
IUPAC Name |
2-(pyridin-3-ylmethylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXDYHXBGMQDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295994 | |
| Record name | 2-(pyridin-3-ylmethylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4262-04-8 | |
| Record name | NSC106686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(pyridin-3-ylmethylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00295994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-methyl-2-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]-1,3-thiazole-5-carboxylate](/img/structure/B6543898.png)
![N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543903.png)
![methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6543909.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B6543914.png)

![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543921.png)
![N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543928.png)
![2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6543936.png)
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6543944.png)

![3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6543963.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide](/img/structure/B6543984.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B6543992.png)
![2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B6543998.png)